molecular formula C22H18N2O2S2 B12203975 (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12203975
M. Wt: 406.5 g/mol
InChI Key: NAQXLUREXZHDHF-ZHZULCJRSA-N
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Description

The compound (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, a class of heterocyclic molecules characterized by a 2-thioxo-1,3-thiazolidin-4-one core. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

The target compound features two critical structural motifs:

  • 4-Methoxyphenethyl group: Introduces hydrophobicity and electron-donating effects, which may influence solubility and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with quinoline-4-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with a thioamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and the quinoline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce thiazolidinone derivatives with altered functional groups.

Scientific Research Applications

The compound (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse pharmacological applications. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry, supported by data tables and case studies.

Structural Features

The specific structure of this compound includes:

  • A thiazolidinone core
  • A quinoline moiety, which is known for its biological activity
  • A methoxyphenyl side chain that enhances lipophilicity and potential bioactivity

Antimicrobial Properties

Research has indicated that thiazolidinones exhibit significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, showing promising results.

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

Anticancer Potential

Thiazolidinones have been studied for their anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
HeLa10.5
MDA-MB-2318.9
K5627.4

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various thiazolidinone derivatives, including this compound, against breast cancer cells. Results indicated a significant reduction in cell viability compared to untreated controls.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial spectrum of thiazolidinones, where this compound was shown to be effective against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidinone ring can interact with proteins, affecting their activity and stability. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Rhodanine derivatives exhibit activity highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound ID 3-Position Substituent 5-Position Substituent Key Biological Activity Reference
Target Compound 2-(4-Methoxyphenyl)ethyl Quinolin-4-ylmethylidene Not reported
(II) Phenyl 2-Hydroxybenzylidene Antibacterial
(III) 2-Hydroxybenzylidene Crystal structure reported
(3e) 2-Hydroxyethyl 4-Hydroxybenzylidene DYRK1A inhibition (IC₅₀ = 28 nM)
(5s) Pyridin-2-ylamino Benzo[1,3]dioxol-5-ylmethylene DYRK1A inhibition (IC₅₀ = 33 nM)
(11a) 2-Hydroxyethyl 2-Nitrobenzylidene Photosynthesis inhibition
ZINC2367692 Isopropyl Pyrazol-4-ylmethylidene Not reported

Key Observations:

Polar groups (e.g., 2-hydroxyethyl in compound 3e) may facilitate hydrogen bonding with target proteins, as seen in DYRK1A inhibition .

5-Position Substituents: Electron-withdrawing groups (e.g., nitro in 11a) correlate with photosynthesis-inhibiting activity . Aromatic heterocycles (e.g., quinoline in the target compound) are understudied but may offer unique binding profiles due to extended conjugation .

Pharmacological and Physicochemical Properties

Key Findings:

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for 3e and 5s) achieves higher yields (75–85%) compared to conventional methods (~65%) .
  • Lipophilicity : The target compound’s higher LogP (estimated ~3.5) suggests superior membrane permeability but may require formulation optimization for aqueous solubility.

Mechanism of Action and Target Specificity

  • DYRK1A Inhibition: Compounds 3e and 5s inhibit DYRK1A at nanomolar concentrations, a kinase implicated in neurodegenerative diseases and cancer . The target compound’s quinoline group may enhance affinity for kinase ATP-binding pockets.
  • Anticancer Potential: Ferroptosis-inducing compounds (e.g., rhodanine derivatives with nitro groups) show selective toxicity against oral squamous cell carcinoma (OSCC) .

Biological Activity

The compound (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which is known for its diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound by examining relevant studies and findings.

Chemical Structure and Properties

The structure of this compound can be broken down into several functional groups that contribute to its biological activity:

  • Thiazolidinone Core : The thiazolidinone ring is crucial for the compound's pharmacological properties.
  • Substituents : The presence of a methoxy group and a quinoline moiety enhances its interaction with biological targets.

Anticancer Activity

Thiazolidinone derivatives, including the compound , have been reported to exhibit significant anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in HeLa cells by activating both extrinsic and intrinsic apoptotic pathways .
  • Cytotoxicity : In vitro studies demonstrate that thiazolidinone derivatives can effectively reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. The compound has demonstrated activity against a range of pathogens:

  • Bacterial Inhibition : Research indicates that thiazolidinone derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds showing inhibition rates comparable to standard antibiotics .
  • Mechanisms : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory and Analgesic Effects

Thiazolidinones have also been explored for their anti-inflammatory properties:

  • Inflammation Modulation : These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, providing a basis for their use in treating inflammatory diseases .
  • Pain Relief : Some studies suggest that thiazolidinone derivatives may exhibit analgesic effects, potentially benefiting conditions associated with chronic pain .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing thiazolidinone derivatives:

SubstituentEffect on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Quinoline MoietyIncreases binding affinity to targets
Thioxo GroupContributes to overall stability

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

  • Study on Anticancer Activity : A recent study evaluated various thiazolidinones against multiple cancer cell lines, revealing that modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified compounds .
  • Antimicrobial Screening : In another investigation, a series of thiazolidinones were tested against common bacterial strains, with some derivatives showing over 90% inhibition rates against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-methoxyphenethylamine with thioglycolic acid under acidic conditions to form the thiazolidinone core .
  • Step 2 : Introduction of the quinolin-4-ylmethylene group via a Knoevenagel condensation using quinoline-4-carbaldehyde and ammonium acetate in acetic acid .
  • Optimization : Adjusting molar ratios (e.g., 1:1.2 for aldehyde to thiazolidinone), solvent choice (DMF or acetic acid for reflux), and reaction time (2–5 hours) to improve yields (>60%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms the presence of C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.5 ppm for quinoline and methoxyphenyl groups) and the Z-configuration of the exocyclic double bond (J = 10–12 Hz) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 463.2) and fragmentation patterns for structural validation .

Q. How can purity and stability be assessed during synthesis?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) to monitor purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
  • Storage : Store in desiccated, amber vials at –20°C to prevent oxidation of the thioxo group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~3.5 eV) and electrophilicity indices (~1.8 eV) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., hemoglobin subunits) using AutoDock Vina, focusing on hydrogen bonding with the thioxo group and π-π stacking with quinoline .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-Response Analysis : Perform IC₅₀ measurements across a wide concentration range (1–100 µM) to account for non-linear effects .
  • Mechanistic Studies : Validate target engagement via Western blotting (e.g., caspase-3 activation for apoptosis) .

Q. How can substituent modifications enhance bioactivity or selectivity?

  • SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to improve antibacterial potency (MIC reduced from 32 µg/mL to 8 µg/mL) .
  • Quinoline Modifications : Introduce halogen atoms (e.g., Cl at position 6) to enhance DNA intercalation capacity .

Q. What advanced techniques validate the stereochemistry of the exocyclic double bond?

  • X-ray Crystallography : Resolve the Z-configuration via single-crystal analysis (C=CH dihedral angle ~15°) .
  • NOESY NMR : Detect spatial proximity between the quinoline proton (H-2) and the thiazolidinone methylene group .

Q. How can reaction intermediates be trapped or characterized in mechanistic studies?

  • In-situ FTIR : Monitor Schiff base formation (C=N stretch at ~1600 cm⁻¹) during condensation steps .
  • LC-MS : Identify transient intermediates (e.g., thioamide adducts) using high-resolution tandem MS .

Properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2O2S2/c1-26-17-8-6-15(7-9-17)11-13-24-21(25)20(28-22(24)27)14-16-10-12-23-19-5-3-2-4-18(16)19/h2-10,12,14H,11,13H2,1H3/b20-14-

InChI Key

NAQXLUREXZHDHF-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S

Origin of Product

United States

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